molecular formula C14H22N2O B8709032 1-Propanone, 3-(dimethylamino)-2-[(dimethylamino)methyl]-1-phenyl- CAS No. 24042-89-5

1-Propanone, 3-(dimethylamino)-2-[(dimethylamino)methyl]-1-phenyl-

Cat. No.: B8709032
CAS No.: 24042-89-5
M. Wt: 234.34 g/mol
InChI Key: CDASBFCBFLQVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanone, 3-(dimethylamino)-2-[(dimethylamino)methyl]-1-phenyl- is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanone, 3-(dimethylamino)-2-[(dimethylamino)methyl]-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 3-(dimethylamino)-2-[(dimethylamino)methyl]-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

24042-89-5

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3-(dimethylamino)-2-[(dimethylamino)methyl]-1-phenylpropan-1-one

InChI

InChI=1S/C14H22N2O/c1-15(2)10-13(11-16(3)4)14(17)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3

InChI Key

CDASBFCBFLQVBG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CN(C)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound N,N,N',N'-tetramethyl-2-benzoyl-1,3-propanediamine (VIII) was synthesized by the method of Kinast and Tietze, Angew. Chemie. Int. Ed. 15 239-240 (1976). A mixture of 500 parts of N,N-dimethylmethylene ammonium chloride, 2600 parts of dry acetonitrile and 1035 parts of compound VII, described above, was heated to reflux under nitrogen for 15 minutes. The mixture was allowe to cool to room temperature andd then placed in the refrigerator overnight. A total of 800 parts of the hydrochloride salt of VI was isolated by filtration. The mother liquor was made basic with 10% NaOH solution and extracted with ether, the ether solution dried with anhydrous potassium carbonate and the ether evaporated under reduced pressure to yield 479 parts of a light yellow, low melting solid identified as VIII by NMR spectroscopy. The total yield of VIII was thus 93%.
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